REACTION_CXSMILES
|
[CH2:1]([N:3]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[C:4](=[S:8])[O:5]CC)[CH3:2].[CH2:15](N(CCC)C(=S)OCCC)[CH2:16]C>>[CH2:1]([N:3]([CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1)[C:4](=[O:8])[S:5][CH2:15][CH3:16])[CH3:2]
|
Name
|
O-ethyl N-ethyl-N-cyclohexyl-thiocarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(OCC)=S)C1CCCCC1
|
Name
|
O-propyl N,N-dipropyl-thiocarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N(C(OCCC)=S)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(SCC)=O)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |